3-(Cyclohex-2-en-1-ylidene)propanoic acid
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Overview
Description
3-(Cyclohex-2-en-1-ylidene)propanoic acid is an organic compound characterized by a cyclohexene ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-2-en-1-ylidene)propanoic acid can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable enones and phenyl pyruvate under microwave-assisted conditions in alkaline tert-butanol or toluene solutions . This method yields products with anti-configuration predominantly, with up to 86% isolated yield. Alternatively, conducting the reaction in alkaline water results in a mixture of anti and syn conformations with up to 98% overall isolated yield .
Industrial Production Methods: Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohex-2-en-1-ylidene)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexene or cyclohexane derivatives.
Scientific Research Applications
3-(Cyclohex-2-en-1-ylidene)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohex-2-en-1-ylidene)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A ketone with similar structural features but lacks the propanoic acid moiety.
3-amino-3-(cyclohex-3-en-1-yl)propanoic acid: Contains an amino group instead of the double bond in the cyclohexene ring.
Uniqueness: 3-(Cyclohex-2-en-1-ylidene)propanoic acid is unique due to its combination of a cyclohexene ring and a propanoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3E)-3-cyclohex-2-en-1-ylidenepropanoic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h2,4,6H,1,3,5,7H2,(H,10,11)/b8-6- |
InChI Key |
NLZWGGWNRHYORJ-VURMDHGXSA-N |
Isomeric SMILES |
C1CC=C/C(=C/CC(=O)O)/C1 |
Canonical SMILES |
C1CC=CC(=CCC(=O)O)C1 |
Origin of Product |
United States |
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